

Solubility Profile of Z-D-Asp-OH: A Technical Guide

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Compound of Interest

Compound Name: Z-D-Asp-OH

Cat. No.: B2933591

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of **Z-D-Asp-OH** (N-Benzyloxycarbonyl-D-aspartic acid), a key building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this compound in various solvents is critical for its effective use in research and manufacturing processes. This document outlines quantitative solubility data, detailed experimental methodologies for solubility determination, and a visual representation of the experimental workflow.

Core Data Presentation: Solubility of Z-D-Asp-OH

The following table summarizes the available quantitative and qualitative solubility data for **Z-D-Asp-OH** in a range of common laboratory solvents. This data is essential for researchers in selecting appropriate solvent systems for reactions, purifications, and formulations.

Solvent	Chemical Formula	Solubility	Method/Conditions
Ethanol	C ₂ H ₅ OH	100 mg/mL	Requires sonication
Dimethyl Sulfoxide (DMSO)	(CH ₃) ₂ SO	Soluble	-
Dimethylformamide (DMF)	(CH ₃) ₂ NCH	Soluble	-
Methanol	CH ₃ OH	Soluble	-
Water	H ₂ O	Sparingly Soluble	-

Note: "Soluble" indicates that the compound dissolves to a significant extent, though a precise quantitative value has not been reported in the available literature. "Sparingly Soluble" suggests that the compound has limited solubility in the solvent.

Experimental Protocols

A standardized protocol for determining the solubility of a compound like **Z-D-Asp-OH** is crucial for obtaining reproducible and comparable results. The following is a detailed methodology based on the widely accepted shake-flask method, which is considered the gold standard for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

- Objective: To determine the equilibrium solubility of **Z-D-Asp-OH** in a specific solvent at a controlled temperature.
- Materials:
 - **Z-D-Asp-OH** (solid, high purity)
 - Solvent of interest (e.g., Ethanol, DMSO, Water)
 - Analytical balance

- Scintillation vials or other suitable sealed containers
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
- Volumetric flasks and pipettes

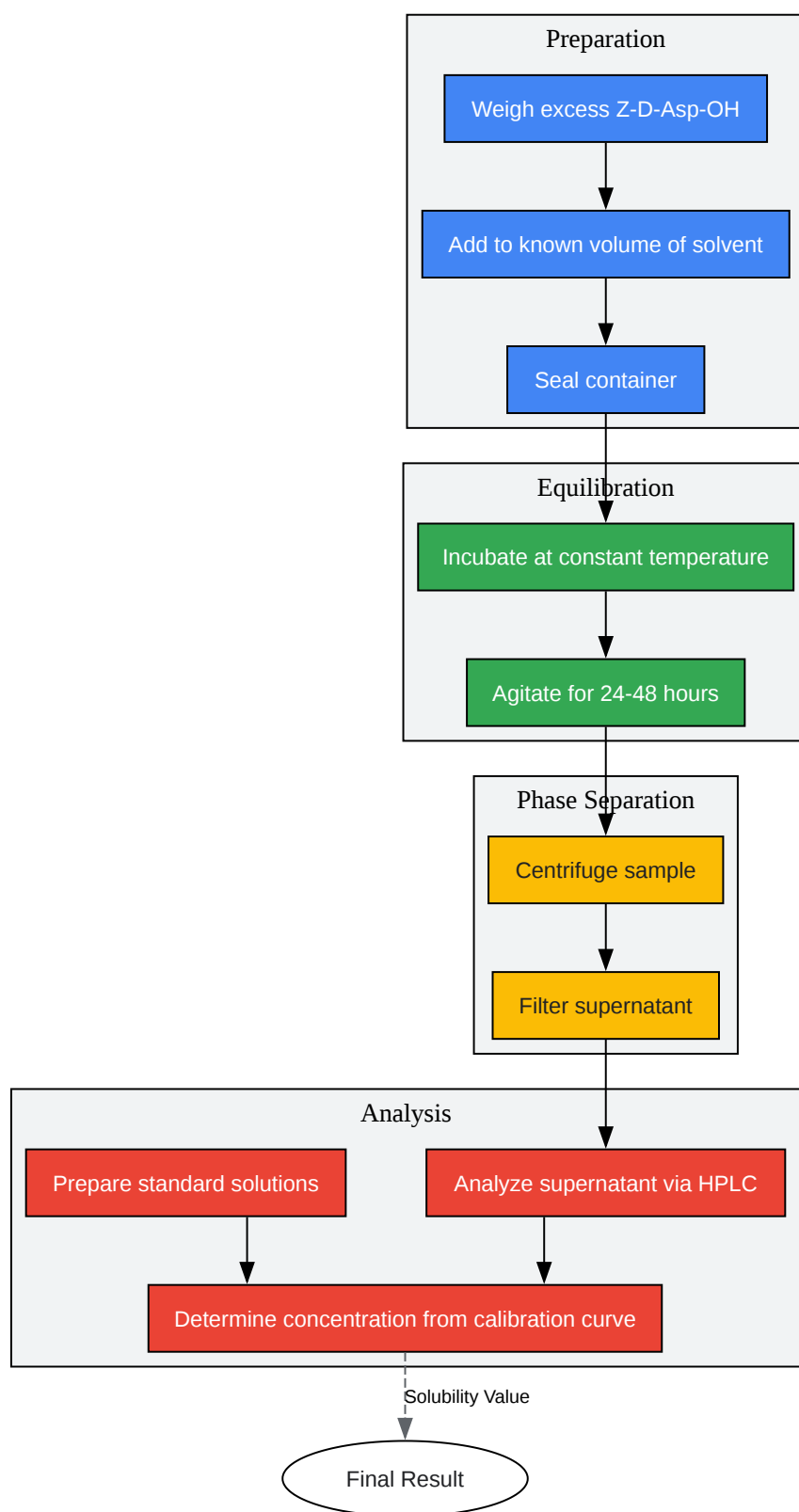
3. Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of **Z-D-Asp-OH** to a series of vials containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium is reached with an undissolved solid phase present.
 - Seal the vials to prevent solvent evaporation.
 - Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 $^{\circ}\text{C}$).
 - Shake the vials at a constant speed for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.
- Sample Separation:
 - After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
 - Centrifuge the vials at a high speed to further separate the solid from the supernatant.
 - Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

- Analysis:
 - Prepare a series of standard solutions of **Z-D-Asp-OH** of known concentrations in the same solvent.
 - Analyze the filtered supernatant and the standard solutions using a validated HPLC method.
 - Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
 - Determine the concentration of **Z-D-Asp-OH** in the filtered supernatant by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
- 4. Data Reporting: The solubility should be reported in units of mg/mL or g/100mL, along with the temperature at which the measurement was performed.

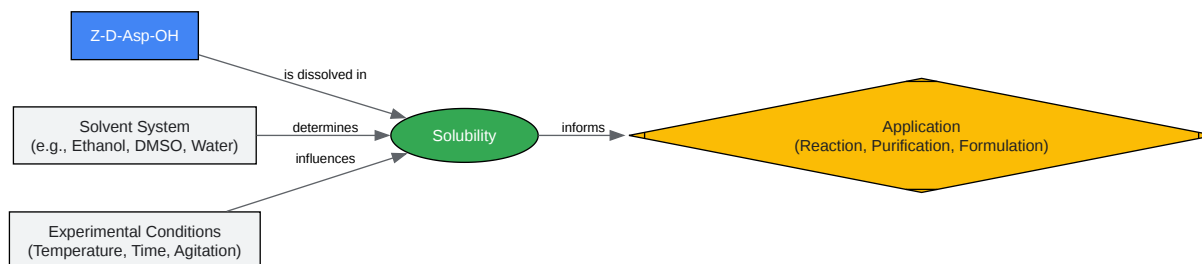
Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of **Z-D-Asp-OH**.



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Caption: Experimental workflow for determining the solubility of **Z-D-Asp-OH**.



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